molecular formula C19H18ClN3O2 B6551522 (2-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-07-0

(2-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551522
CAS No.: 1040676-07-0
M. Wt: 355.8 g/mol
InChI Key: NXGZZCJZBVFHSB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, triazoles are stable compounds that are resistant to oxidation and reduction. They are also typically soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some triazole compounds are used as antifungal agents and work by inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. In general, care should be taken when handling organic compounds, as they can be harmful or toxic if ingested, inhaled, or come into contact with the skin .

Future Directions

The future research directions for this compound would depend on its intended use. Triazoles are a focus of research in various fields, including medicinal chemistry, due to their stability and versatility .

Properties

IUPAC Name

(2-chlorophenyl)methyl 1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-8-13(2)10-16(9-12)23-14(3)18(21-22-23)19(24)25-11-15-6-4-5-7-17(15)20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGZZCJZBVFHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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